molecular formula C8H6F3NO5S B8526180 Methyl 3-(trifluoromethylsulfonyloxy)-pyridine-2-carboxylate

Methyl 3-(trifluoromethylsulfonyloxy)-pyridine-2-carboxylate

Cat. No. B8526180
M. Wt: 285.20 g/mol
InChI Key: WEDZBNHWDBCBEF-UHFFFAOYSA-N
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Patent
US08143405B2

Procedure details

To a solution of methyl 3-hydroxypyridine-2-carboxylate (80 g, 523 mmol) in anhydrous dichloromethane (250 ml) was added triethylamine (58.2 g, 575 mmol). The solution was cooled to 0° C., and trifluoromethanesulfonyl chloride (97 g, 575 mmol) was added dropwise. The reaction suspension was allowed to stir at 0° C. for 1 h, and it was then warmed to rt to stir for 4 h. The solid triethylammonium chloride was removed via filtration, and the filtrate was concentrated in vacuo to yield methyl 3-{[(trifluoromethyl)sulfonyl]oxy}pyridine-2-carboxylate as an oily residue (148.6 g).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[F:19][C:20]([F:26])([F:25])[S:21](Cl)(=[O:23])=[O:22]>ClCCl>[F:19][C:20]([F:26])([F:25])[S:21]([O:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)OC
Name
Quantity
58.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was then warmed to rt
STIRRING
Type
STIRRING
Details
to stir for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid triethylammonium chloride was removed via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C(=NC=CC1)C(=O)OC)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 148.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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